molecular formula C33H21BrN4 B12109571 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Cat. No.: B12109571
M. Wt: 553.4 g/mol
InChI Key: VKGKRBLWDUGNGT-UHFFFAOYSA-N
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Description

3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes a carbazole core substituted with a bromo group and a triazinylphenyl moiety. The presence of these functional groups imparts specific electronic properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors.

    Bromination: The carbazole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the desired position.

    Coupling Reaction: The final step involves the coupling of the brominated carbazole with 4,6-diphenyl-1,3,5-triazine. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, where the triazinylphenyl moiety is introduced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbazole core or the triazinylphenyl moiety.

    Coupling Reactions: It can also undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential biological activities, including anticancer and antimicrobial properties.

Industry

In the industrial sector, 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is primarily used in the production of OLEDs. Its ability to emit light efficiently makes it a key component in the development of high-performance display and lighting technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily related to its electronic structure. The carbazole core and the triazinylphenyl moiety interact to create a system with specific photophysical properties. These interactions facilitate processes such as thermally activated delayed fluorescence (TADF), which is crucial for its application in OLEDs. The molecular targets and pathways involved include the manipulation of excited states and charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: A similar compound with slight variations in the substitution pattern.

    3-(9,9′-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Another derivative used in OLEDs with enhanced properties.

Uniqueness

The uniqueness of 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole lies in its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly effective in applications requiring precise control over photophysical behavior, such as in high-efficiency OLEDs.

Properties

Molecular Formula

C33H21BrN4

Molecular Weight

553.4 g/mol

IUPAC Name

3-bromo-9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C33H21BrN4/c34-25-18-19-30-28(21-25)27-16-7-8-17-29(27)38(30)26-15-9-14-24(20-26)33-36-31(22-10-3-1-4-11-22)35-32(37-33)23-12-5-2-6-13-23/h1-21H

InChI Key

VKGKRBLWDUGNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=CC=CC=C7

Origin of Product

United States

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